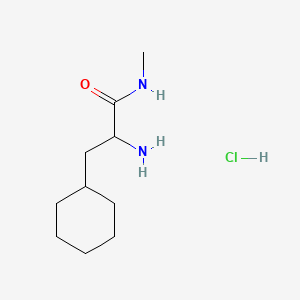
2-amino-3-cyclohexyl-N-methylpropanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-cyclohexyl-N-methylpropanamidehydrochloride is an organic compound with the molecular formula C10H20N2O.ClH and a molecular weight of 220.74 . It is a derivative of propanamide, featuring an amino group, a cyclohexyl group, and a methyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-amino-3-cyclohexyl-N-methylpropanamidehydrochloride typically involves the reaction of cyclohexylamine with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Properties
Molecular Formula |
C10H21ClN2O |
|---|---|
Molecular Weight |
220.74 g/mol |
IUPAC Name |
2-amino-3-cyclohexyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H |
InChI Key |
XUIXYQHGGIUVKY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1CCCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
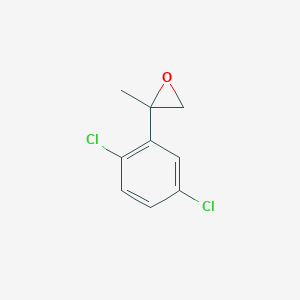
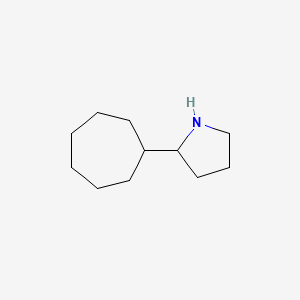
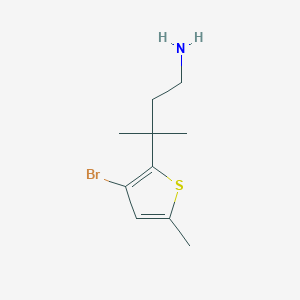
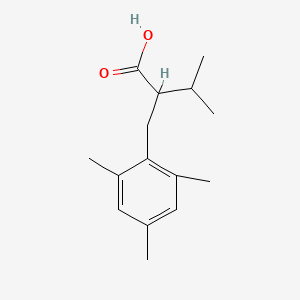


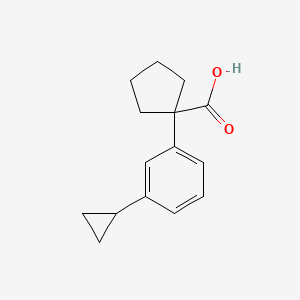
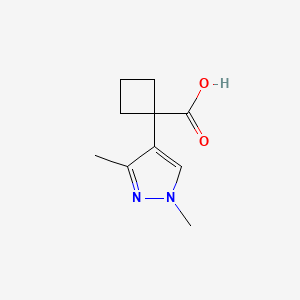
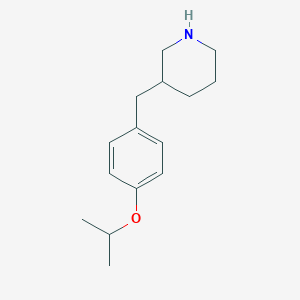
![rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)

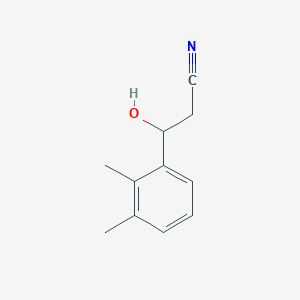
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
